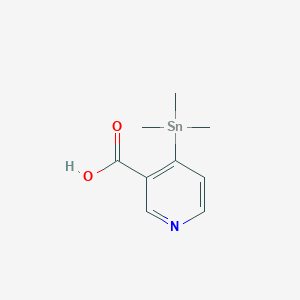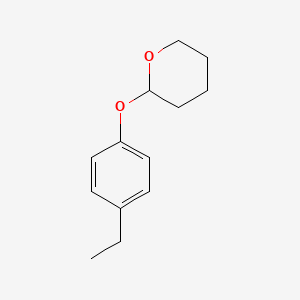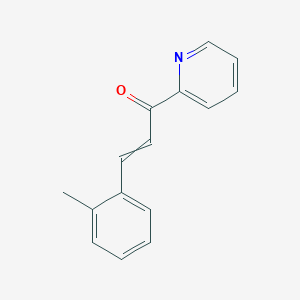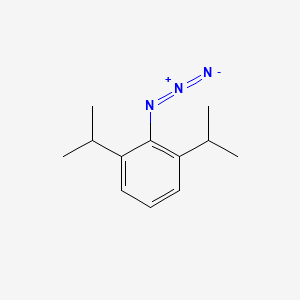
4-(Trimethylstannyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylstannyl)pyridine-3-carboxylic acid is an organotin compound with the molecular formula C8H13NSn. It is a derivative of pyridinecarboxylic acid, where a trimethylstannyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pyridine-3-carboxylic acid typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carboxylic acid with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylstannyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution yields various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Trimethylstannyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology and Medicine: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory properties.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Trimethylstannyl)pyridine-3-carboxylic acid in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-Methoxypyridine-4-carboxylic acid
- Bis(trimethylstannyl)acetylene
Uniqueness
4-(Trimethylstannyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other stannylated pyridine derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry.
Propiedades
| 138459-36-6 | |
Fórmula molecular |
C9H13NO2Sn |
Peso molecular |
285.91 g/mol |
Nombre IUPAC |
4-trimethylstannylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4NO2.3CH3.Sn/c8-6(9)5-2-1-3-7-4-5;;;;/h1,3-4H,(H,8,9);3*1H3; |
Clave InChI |
GUVCQNXTTJRHBX-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C(C=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/no-structure.png)







![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
